
4-Phenyl-1-(prop-2-yn-1-yl)piperidine
Overview
Description
4-Phenyl-1-(prop-2-yn-1-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the fourth carbon of the piperidine ring and a prop-2-yn-1-yl group attached to the nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications .
Preparation Methods
The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 4-iodophenylpiperidine is reacted with propargyl alcohol in the presence of a palladium catalyst and a base .
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to ensure efficient production.
Chemical Reactions Analysis
4-Phenyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures
Major products formed from these reactions include substituted piperidines, ketones, carboxylic acids, and various heterocyclic compounds.
Scientific Research Applications
4-Phenyl-1-(prop-2-yn-1-yl)piperidine is a chemical compound with a piperidine ring substituted with a phenyl group and a prop-2-yn-1-yl chain. Its molecular formula is C14H17N, and it has a molecular weight of approximately 215.29 g/mol. This compound is valuable for studying drug development due to its versatile properties.
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- It is used in synthesizing more complex organic molecules and as a building block in medicinal chemistry.
- It is studied for its potential biological activities, including its interactions with enzymes and receptors.
- Ongoing research explores its potential as a therapeutic agent, particularly in developing new drugs.
The biological activity of this compound is linked to its interaction with various biological targets.
- Interaction studies indicate that this compound may interact with various biological macromolecules.
- 1-(Prop-2-yn-1-yl)piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Studies have shown that similar compounds exhibit significant inhibitory activity against MAO-A and MAO-B isoforms, which are crucial for regulating mood and cognitive functions.
- 1-(Prop-2-yn-1-yl)piperidine derivatives may interact with pain perception pathways, possibly through modulation of neurotransmitter release or receptor activity.
- Small molecule mu agonists based on the 4-phenyl piperidine scaffold were designed and synthesized to further investigate the therapeutic potential of loperamide analogs . The resulting compounds show excellent agonistic activity towards the human mu receptor with interesting SAR trends within the series .
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism of action can vary based on the specific biological target and the context of its use .
Comparison with Similar Compounds
4-Phenyl-1-(prop-2-yn-1-yl)piperidine can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and antimicrobial activities.
Matrine: A piperidine derivative with antiviral and anticancer properties.
Berberine: A piperidine alkaloid with a wide range of biological activities, including antimicrobial and anti-inflammatory effects .
The uniqueness of this compound lies in its specific structural features, such as the presence of the phenyl and prop-2-yn-1-yl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
4-Phenyl-1-(prop-2-yn-1-yl)piperidine is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in targeting various biochemical pathways and mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It has been shown to act as an irreversible inhibitor of oxidases by binding to their active sites, which can significantly affect metabolic pathways and cellular functions.
Key Mechanisms:
- Reactive Oxygen Species Generation : The compound can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anion, through energy transfer mechanisms. This can lead to oxidative stress and cellular damage.
- Cell Signaling and Gene Expression : It influences cell signaling pathways and gene expression, potentially inducing apoptosis and cell cycle arrest in certain conditions.
Biological Activity Spectrum
The biological activity spectrum of this compound includes:
Study 1: Enzyme Interaction
In a study evaluating the interaction of piperidine derivatives with various enzymes, it was found that this compound demonstrated significant inhibitory effects on specific oxidases, leading to altered metabolic pathways. The study utilized computational modeling to predict binding affinities and interaction dynamics, confirming its potential as a therapeutic agent against oxidative stress-related diseases .
Study 2: Cellular Effects
Another research focused on the cellular effects of this compound indicated that it could induce apoptosis in cancer cell lines. The mechanism involved the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, showcasing its potential as an anticancer agent .
Study 3: Neuroprotective Properties
A comprehensive analysis highlighted the neuroprotective properties of piperidine derivatives, including this compound. The findings suggested that it could modulate neurotransmitter systems, providing a basis for further investigation into its use in treating neurodegenerative diseases such as Parkinson's disease .
Properties
IUPAC Name |
4-phenyl-1-prop-2-ynylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDJVUDALWKHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565186 | |
Record name | 4-Phenyl-1-(prop-2-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58185-48-1 | |
Record name | 4-Phenyl-1-(prop-2-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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